1-(Benzenesulfinyl)heptan-2-one
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Overview
Description
1-(Benzenesulfinyl)heptan-2-one is an organic compound characterized by the presence of a benzenesulfinyl group attached to a heptan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)heptan-2-one typically involves multiple steps. One common method includes the reaction of benzenesulfinic acid with heptan-2-one under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the sulfinyl group. The process may also involve the use of solvents such as chloroform or methanol to enhance the reaction efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfinyl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfinyl group under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfinyl compounds
Scientific Research Applications
1-(Benzenesulfinyl)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations .
Mechanism of Action
The mechanism of action of 1-(Benzenesulfinyl)heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Heptanone: A ketone with a similar heptan-2-one backbone but lacking the benzenesulfinyl group.
Benzenesulfinic Acid: Contains the benzenesulfinyl group but lacks the heptan-2-one backbone.
Methyl Benzenesulfinate: A related compound with a methyl group instead of the heptan-2-one backbone .
Uniqueness: 1-(Benzenesulfinyl)heptan-2-one is unique due to the combination of the benzenesulfinyl group and the heptan-2-one backbone, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
41103-66-6 |
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Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(benzenesulfinyl)heptan-2-one |
InChI |
InChI=1S/C13H18O2S/c1-2-3-5-8-12(14)11-16(15)13-9-6-4-7-10-13/h4,6-7,9-10H,2-3,5,8,11H2,1H3 |
InChI Key |
BIJHTIRQTRRSAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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